Miglustat Hydrochloride, also known as N-butyldeoxynojirimycin (NB-DNJ), is an iminosugar categorized as a glucosylceramide synthase inhibitor. [] It is a small molecule that mimics the structure of glucose and acts as a competitive inhibitor of enzymes involved in glycosphingolipid synthesis. [] In scientific research, Miglustat Hydrochloride serves as a valuable tool for investigating the roles of glycosphingolipids in various cellular processes and disease models.
Miglustat Hydrochloride primarily functions by inhibiting glucosylceramide synthase, a key enzyme in the initial steps of glycosphingolipid biosynthesis. [, , , ] By blocking this enzyme, Miglustat Hydrochloride reduces the production of glucosylceramide, a precursor to complex glycosphingolipids like gangliosides. [, , , ] This inhibition leads to the depletion of glycosphingolipids within cells, impacting various cellular functions and pathways.
Miglustat Hydrochloride is recognized for its therapeutic application in specific lysosomal storage disorders, notably Niemann-Pick disease type C (NPC) and Gaucher disease type 1. [, , ] Its use in research extends to understanding the biochemical mechanisms underlying these diseases and evaluating its impact on disease progression and symptom management.
Research suggests potential antiviral activity of Miglustat Hydrochloride against enveloped viruses, including SARS-CoV-2. [] Its mechanism of action in this context involves inhibiting α-glucosidases, enzymes crucial for viral glycoprotein processing, thereby disrupting viral replication. []
Investigations are underway to explore the potential of Miglustat Hydrochloride as a component of combination therapies for specific cancers. [] This research focuses on understanding its ability to impact cancer cell behavior and improve treatment outcomes.
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0